BenchChemオンラインストアへようこそ!

N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide

Lipophilicity Drug-likeness Permeability prediction

This fully elaborated piperidine-1-carboxamide offers three independent pharmacophoric elements: an N-tert-butyl urea terminus for metabolic resistance to amidase cleavage, a 4-aminomethyl linker, and an ortho-chlorophenyl acetamide enabling halogen-bonding interactions. With TPSA 61.4 Ų and XLogP3 2.8, it meets CNS drug-likeness thresholds, positioning it as an ideal brain-penetrant HTS starting point. Use as a metabolically stable reference arm in microsomal or hepatocyte stability assays, and as an ortho-chloro selectivity probe alongside para-chloro and des-chloro analogs in broad-panel kinase/GPCR/CEREP profiling. Anchor fragment-growing and computational docking campaigns with a well-defined pharmacophore baseline—procure to advance your CNS SAR program.

Molecular Formula C19H28ClN3O2
Molecular Weight 365.9
CAS No. 1234897-93-8
Cat. No. B2459376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide
CAS1234897-93-8
Molecular FormulaC19H28ClN3O2
Molecular Weight365.9
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC=C2Cl
InChIInChI=1S/C19H28ClN3O2/c1-19(2,3)22-18(25)23-10-8-14(9-11-23)13-21-17(24)12-15-6-4-5-7-16(15)20/h4-7,14H,8-13H2,1-3H3,(H,21,24)(H,22,25)
InChIKeyQURRUDROFPCTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide (CAS 1234897-93-8): Structural Identity and Physicochemical Baseline for Procurement Screening


N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide (CAS 1234897-93-8, PubChem CID 49688002) is a synthetic piperidine-1-carboxamide derivative with molecular formula C19H28ClN3O2 and molecular weight 365.9 g/mol [1]. The compound features a central piperidine ring N-substituted with a tert-butyl carboxamide and a 4-aminomethyl group acylated by 2-(2-chlorophenyl)acetic acid. It is listed in screening compound libraries under the catalog identifier AKOS024491942 [1]. Computed properties include XLogP3 of 2.8, a topological polar surface area of 61.4 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. To date, no peer-reviewed publication reporting quantitative biological activity, target engagement, or in vivo efficacy data for this specific compound has been identified in PubMed, ChEMBL, or BindingDB.

Why N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide Cannot Be Replaced by In-Class Piperidine-1-carboxamide Analogs Without Risk


The piperidine-1-carboxamide scaffold contains three independently variable pharmacophoric elements — the N-carboxamide substituent, the 4-position linker, and the terminal aryl/acyl group — each of which can independently determine target selectivity, binding kinetics, and ADME properties [1]. Within this chemical series, even minor modifications produce divergent biological profiles: the 2-ethoxyacetamido analog (CAS 1234810-14-0) is described as a histone deacetylase inhibitor, whereas the 2-chlorophenyl acetamido analog contains an ortho-chloro substituent capable of engaging halogen-bonding interactions and altering electron density on the phenyl ring in ways the ethoxy or unsubstituted phenyl analogs cannot replicate [2]. The N-tert-butyl carboxamide terminus provides metabolic resistance to amidase cleavage that an N-methyl carboxamide or N-phenyl carboxamide cannot match [3]. Consequently, substituting the target compound with a structurally similar in-class analog — even one differing by a single substituent — cannot guarantee retention of target engagement, cellular potency, or pharmacokinetic behavior without experimental confirmation.

Quantitative Differentiation Evidence for N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 2-Chlorophenyl Analog vs. 2-Ethoxyacetamido Analog vs. 4-Fluorophenyl Carboxamide Analog

The target compound's computed XLogP3 of 2.8 positions it below the Lipinski Rule-of-Five ceiling of 5.0 but lipophilic enough for membrane permeation [1]. This value is 1.1 log units higher than the 2-ethoxyacetamido analog N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide (CAS 1234810-14-0, XLogP3 ~1.7) [2], indicating the 2-chlorophenyl group confers greater membrane partitioning capacity. Conversely, the 4-fluorophenyl carboxamide analog (CAS 1234957-54-0, XLogP3 ~3.3) [3] is more lipophilic by 0.5 log units, suggesting the target compound occupies an intermediate lipophilicity range that may balance permeability against metabolic and solubility liabilities inherent to higher-logP analogs.

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) and Predicted Blood-Brain Barrier Penetration: Target Compound vs. N-Phenyl Carboxamide Analog

The target compound's computed TPSA of 61.4 Ų falls below the widely cited threshold of <90 Ų for predicted blood-brain barrier penetration and below <70 Ų for optimal CNS drug-likeness [1]. By comparison, the N-(4-fluorophenyl) carboxamide analog (CAS 1234957-54-0) has a TPSA of approximately 70.6 Ų, placing it closer to the upper boundary for CNS penetration [2]. The methyl carboxylate analog (CAS 1235084-75-9, TPSA ~55.6 Ų) is slightly lower, but its ester functionality is metabolically labile [3]. The target compound's TPSA, combined with its two hydrogen bond donors and moderate lipophilicity, suggests it may occupy a favorable CNS-penetrant chemical space that differs from comparator analogs in the series.

CNS penetration TPSA Brain exposure

N-tert-Butyl Carboxamide vs. Methyl Carboxylate: Predicted Metabolic Stability Differentiation

The N-tert-butyl carboxamide group in the target compound is expected to exhibit greater resistance to hydrolytic metabolism compared to the methyl carboxylate ester in methyl 4-{2-(2-chlorophenyl)acetamidomethyl}piperidine-1-carboxylate (CAS 1235084-75-9) [1]. Carboxamides are generally 10- to 1000-fold more resistant to esterase-mediated hydrolysis than corresponding esters, as established across multiple chemical series [2]. Additionally, the steric bulk of the tert-butyl group shields the adjacent carbonyl from nucleophilic attack, further reducing amidase susceptibility relative to N-methyl or unsubstituted carboxamide analogs [3]. This structural feature confers an advantage for in vitro assay stability and potentially longer half-life in hepatocyte or microsomal incubation systems.

Metabolic stability Amidase resistance In vitro half-life

Ortho-Chloro Substituent Electronic Effect: Differentiation from Para-Chloro and Unsubstituted Phenyl Ring Analogs

The 2-chlorophenyl moiety places a chlorine atom at the ortho position of the phenylacetamide ring, which introduces unique electronic and steric properties not present in para-chloro or unsubstituted phenyl analogs. The Hammett σm constant for ortho-chloro is approximately +0.37 (inductive electron withdrawal), while corresponding para-chloro has a σp of +0.23 and ortho also introduces steric hindrance to rotation about the aryl-CH2 bond [1]. This ortho effect can influence the conformational preference of the acetamido side chain, alter the pKa of the amide NH, and enable halogen-bonding interactions with target proteins that are geometrically inaccessible to para-substituted analogs [2]. The 2-chlorophenyl group is also a privileged fragment in known bioactive compounds including the NK2 receptor antagonist saredutant, whereas para-chloro substitution is predominantly associated with different target classes [3].

Halogen bonding Electron-withdrawing effect Ortho-substitution

Recommended Research Application Scenarios for N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide Based on Structural Evidence


Chemical Probe for CNS-Targeted Screening Cascades Exploiting Favorable TPSA and Lipophilicity Profile

With a TPSA of 61.4 Ų (below the 70–90 Ų CNS drug-likeness threshold) and XLogP3 of 2.8, this compound is structurally suited as a starting point for CNS-targeted high-throughput screening campaigns where brain penetration is a prerequisite [1]. Its intermediate lipophilicity relative to more polar (ethoxyacetamido) and more lipophilic (fluorophenyl carboxamide) analogs positions it as a reference compound for profiling CNS permeability within a piperidine-1-carboxamide SAR series. Procurement for use in parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 transwell experiments would provide the first experimental permeability data for this compound class.

Metabolic Stability Benchmarking of N-tert-Butyl Carboxamide vs. Ester and Unhindered Amide Analogs in Hepatocyte Assays

The sterically hindered N-tert-butyl carboxamide group of this compound offers a predicted metabolic stability advantage over ester-containing analogs (e.g., methyl carboxylate) and unhindered N-methyl carboxamides [1]. This compound can serve as the metabolically stable reference arm in a comparative in vitro stability study (e.g., human or rodent hepatocyte incubation, NADPH-supplemented liver microsomes) designed to quantify the magnitude of stability improvement conferred by the tert-butyl carboxamide modification within this scaffold [2].

Selectivity Profiling of Ortho-Chloro vs. Para-Chloro Phenylacetamide Regioisomers Across a Target Panel

The ortho-chloro substituent on the phenylacetamide group introduces a distinct electronic (σm ~+0.37 vs. σp +0.23) and steric profile that is predicted to modulate target binding selectivity relative to para-chloro or unsubstituted phenyl analogs [1]. This compound is suitable for inclusion in a broad-panel selectivity screen (e.g., CEREP/BioPrint panel, kinase panel, or GPCR panel) alongside its para-chloro and des-chloro counterparts to experimentally map the contribution of the ortho-chloro substitution to target selectivity fingerprints [2].

Scaffold Reference for Fragment-Based or Structure-Based Drug Design on Piperidine-1-carboxamide Cores

As a fully elaborated piperidine-1-carboxamide with three distinct pharmacophoric elements (N-tert-butyl urea terminus, 4-aminomethyl linker, and ortho-chlorophenyl acetamide), this compound can anchor a fragment-growing or scaffold-hopping campaign. Its well-defined computed properties and structural features provide a baseline for computational docking studies, free-energy perturbation calculations, or pharmacophore model building aimed at identifying alternative cores that maintain the same spatial pharmacophore arrangement [1].

Quote Request

Request a Quote for N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.